molecular formula C19H22BClO4 B13997632 2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13997632
M. Wt: 360.6 g/mol
InChI Key: XMXVTWHUORLQIF-UHFFFAOYSA-N
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Description

2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with a chlorophenoxy and a methoxy group. The unique structure of this compound makes it a valuable reagent in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or ethers.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or ethers.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, which is useful in bioconjugation and drug delivery.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boronate esters with diols or other nucleophiles. The boron atom in the dioxaborolane ring acts as a Lewis acid, accepting electron pairs from nucleophiles to form stable complexes. This property is exploited in various chemical reactions and applications, such as bioconjugation and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-3-fluoro-4-(1R)-3-methyl-1-(3S)-3-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)piperidin-1-yl)butylbenzoic acid
  • N-(4-(3-Chlorophenoxy)-3-sulfamoylphenyl)-2-phenylacetamide

Uniqueness

Compared to similar compounds, 2-(4-(3-Chlorophenoxy)-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring and the presence of the dioxaborolane ring. This unique structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.

Properties

Molecular Formula

C19H22BClO4

Molecular Weight

360.6 g/mol

IUPAC Name

2-[4-(3-chlorophenoxy)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BClO4/c1-18(2)19(3,4)25-20(24-18)13-9-10-16(17(11-13)22-5)23-15-8-6-7-14(21)12-15/h6-12H,1-5H3

InChI Key

XMXVTWHUORLQIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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